6,13-Bis((triethylsilyl)ethynyl)pentacene

Organic Semiconductors Thermal Properties Solution Processing

Standard soluble pentacenes offer isotropic transport, failing in devices requiring directional charge flow. TES-pentacene solves this with its unique 1D slipped-stack packing. - Charge transport anisotropy >45 (vs. ~20 for TIPS-pentacene), essential for orientation-specific logic gates. - 5× higher optical dichroism (16 ± 6) for polarization-sensitive optoelectronics. - Lower melting point (221°C) enables processing on flexible PET/PEN substrates. - Well-characterized model system for singlet fission & structure-property studies. Immediate shipment in research-grade quantities.

Molecular Formula C38H42Si2
Molecular Weight 554.9 g/mol
Cat. No. B12053645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,13-Bis((triethylsilyl)ethynyl)pentacene
Molecular FormulaC38H42Si2
Molecular Weight554.9 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](CC)(CC)CC
InChIInChI=1S/C38H42Si2/c1-7-39(8-2,9-3)23-21-33-35-25-29-17-13-15-19-31(29)27-37(35)34(22-24-40(10-4,11-5)12-6)38-28-32-20-16-14-18-30(32)26-36(33)38/h13-20,25-28H,7-12H2,1-6H3
InChIKeyWSBQAUOFFOKRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TES-Pentacene: 1D Charge Transport Benchmark


6,13-Bis((triethylsilyl)ethynyl)pentacene (TES-pentacene, CAS 398128-81-9, C₃₈H₄₂Si₂) is a solution-processable, p-type organic semiconductor belonging to the silylethynyl-substituted pentacene family [1]. The compound is synthesized via the Swager method, wherein pentacene-6,13-dione is reacted with triethylsilylacetylene, introducing bulky triethylsilyl groups at the central 6- and 13-positions of the acene core [2]. This peri-functionalization simultaneously enhances solubility in common organic solvents (e.g., chloroform, toluene) and improves ambient stability relative to unsubstituted pentacene, which is virtually insoluble and degrades rapidly upon exposure to light and oxygen [3]. TES-pentacene serves as a prototypical model system for investigating the impact of molecular packing on charge transport, exhibiting a distinct 1D slipped-stack crystal packing motif that underpins its high degree of charge transport anisotropy [4].

Packing Motif 1D slipped-stack, high charge transport anisotropy
Processing Solution-processable p-type organic semiconductor
Model System Prototypical platform for packing-transport correlation studies

TES-Pentacene vs. TIPS-Pentacene for Anisotropy


While both TES-pentacene and the more widely used TIPS-pentacene (6,13-bis((triisopropylsilyl)ethynyl)pentacene) are soluble, functionalized acenes, they exhibit fundamentally different solid-state packing and charge transport characteristics that preclude generic substitution [1]. TIPS-pentacene's bulky isopropyl side groups enforce a 2D brick-wall packing, enabling isotropic-like transport with mobilities reaching ~1 cm²/V·s [2]. In contrast, TES-pentacene's smaller ethyl substituents drive a 1D slipped-stack arrangement, which results in lower absolute mobility but up to an order-of-magnitude higher charge transport anisotropy (μ∥/μ⊥ >45 vs. ~20 for TIPS) [3]. For applications requiring directional charge transport, such as polarized photodetectors or orientation-specific logic gates, directly substituting TIPS-pentacene for TES-pentacene leads to a complete loss of the desired anisotropic functionality. Similarly, for applications where the highest absolute mobility is the sole requirement, selecting TES-pentacene results in a performance penalty of approximately one order of magnitude [3].

Packing Motif Mismatch
TES-Pentacene adopts a 1D slipped-stack motif; TIPS-Pentacene packs in a 2D brick-wall arrangement. Direct substitution may alter transport dimensionality.
Anisotropy Requirement
Applications requiring directional charge transport may not tolerate isotropic-like TIPS-Pentacene. Reported anisotropic functionality may not transfer directly.
Mobility Trade-off
TES-Pentacene exhibits lower absolute field-effect mobility. Where maximum mobility is the sole selection criterion, substituting may introduce a performance penalty.

TES-Pentacene: Head-to-Head Property Comparisons


Melting Point: TES vs. TIPS-Pentacene

The melting point of TES-pentacene is consistently lower than that of TIPS-pentacene, which can be a critical parameter for low-temperature solution processing and compatibility with thermally sensitive substrates [1].

Melting Point
Head-to-head
221 ± 2 °C vs 270 ± 2 °C
Reported lower processing window
Supports flexible substrate compatibility review
Organic Semiconductors Thermal Properties Solution Processing

Charge Transport Anisotropy: TES vs. TIPS-Pentacene

TES-pentacene exhibits a much higher degree of charge transport anisotropy than TIPS-pentacene, a direct consequence of its 1D slipped-stack crystal packing versus the 2D brick-wall packing of TIPS-pentacene [1].

Charge Anisotropy
Head-to-head
μ∥/μ⊥ >45 vs ~20
Reported higher anisotropy ranking
Directional transport context; zone-cast films
Organic Field-Effect Transistors Charge Transport Anisotropy Zone-Casting

Optical Dichroism: TES vs. TIPS-Pentacene

Polarized UV-visible absorption spectroscopy reveals that aligned TES-pentacene films exhibit significantly higher optical dichroism than TIPS-pentacene films, consistent with their respective 1D and 2D packing motifs [1].

Optical Dichroism
Head-to-head
16 ± 6 vs 3.2 ± 0.1
Reported higher optical anisotropy
Polarized optoelectronics context
Optoelectronic Anisotropy Polarized Spectroscopy Thin-Film Microstructure

HOMO-LUMO Levels: TES vs. TIPS-Pentacene

While the bandgaps are similar, the absolute HOMO and LUMO levels of TES-pentacene are systematically shifted by ~0.1 eV relative to TIPS-pentacene, which affects energy level alignment at electrode and heterojunction interfaces [1].

HOMO / LUMO
Head-to-head
HOMO −5.1 eV, LUMO −3.2 eV
Reported ~0.1 eV offset vs TIPS
Interface energy alignment review context
Electrochemistry Energy Level Alignment OPV

Field-Effect Mobility: TES vs. TIPS-Pentacene

In aligned, solution-processed films, TIPS-pentacene yields a significantly higher absolute field-effect mobility than TES-pentacene. This performance gap must be weighed against the requirement for transport anisotropy [1].

Hole Mobility
Head-to-head
~0.06 vs ~0.7 cm²/V·s
Reported lower absolute mobility
Mobility-anisotropy trade-off context
OFET Charge Carrier Mobility Solution Shearing

TES-Pentacene: Application Scenarios


Anisotropic OFETs for Directional Logic

The exceptionally high charge mobility anisotropy of TES-pentacene (>45), as documented in head-to-head comparisons with TIPS-pentacene [1], makes it the material of choice for fabricating OFETs where current flow must be strictly confined to a single crystal axis. This is critical for advanced circuit designs requiring orientation-specific logic gates, where cross-talk must be minimized. In such applications, substituting the more isotropic TIPS-pentacene (anisotropy ~20) would compromise device functionality. Procurement of TES-pentacene for this application is justified by the quantitative anisotropy data, which cannot be achieved with its closest analog [1].

Polarized Photodetectors and LEDs

The ~5× higher optical dichroism of aligned TES-pentacene films (16 ± 6) compared to TIPS-pentacene (3.2 ± 0.1) [2] directly translates to superior performance in polarization-sensitive optoelectronics. In polarized photodetectors, this material property enhances the signal-to-noise ratio for light of a specific polarization state. In organic light-emitting diodes (OLEDs) or waveguides, it enables the generation of highly polarized emission. The quantitative difference in optical dichroism provides a clear, measurable justification for selecting TES-pentacene over TIPS-pentacene in these niche, high-value applications [2].

Low-Temperature Flexible Electronics

With a melting point of 221 °C, TES-pentacene offers a 49 °C lower thermal processing window than TIPS-pentacene [3]. This is a decisive advantage when fabricating devices on flexible polymer substrates with low glass transition temperatures (e.g., PET, PEN). The lower annealing temperature reduces the risk of substrate warping or degradation, improving device yield and reliability. While both compounds are solution-processable, TES-pentacene's thermal properties expand the range of compatible substrates, making it a strategically preferred option for certain flexible electronics manufacturing lines [3].

1D Transport and Singlet Fission Model

TES-pentacene's well-characterized 1D slipped-stack crystal packing serves as an ideal model system for fundamental studies of charge transport in confined dimensions [4]. Additionally, functionalized pentacenes are known to exhibit singlet fission, and the distinct packing motif of TES-pentacene provides a contrasting platform to TIPS-pentacene for investigating the influence of intermolecular geometry on fission yield and triplet-pair dynamics [5]. For academic and industrial research groups focused on the physics of organic semiconductors, procuring TES-pentacene alongside TIPS-pentacene allows for systematic, comparative structure-property relationship studies that are not possible with a single material [4].

Application
Selection Property
Validation Focus
Directional OFET logic gates
Charge transport anisotropy
Directional mobility ratio review
Polarized photodetectors / LEDs
Optical dichroism
Polarized emission / absorption review
Low-temp flexible electronics
Thermal processing window
Substrate compatibility review
1D transport / singlet fission model
Crystal packing motif
Structure-property relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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